Aceclofenac vs. Diclofenac: Quantitatively Superior Gastrointestinal Safety Profile in a Head-to-Head Trial
In a 6-week, randomized, double-blind, multicenter trial involving 591 patients with knee osteoarthritis, aceclofenac (100 mg BID) demonstrated a statistically significant reduction in gastrointestinal adverse events compared to diclofenac (50 mg TID). Key findings included a lower incidence of dyspepsia (28.1% vs. 37.9%; p=0.014) and abdominal pain (19% vs. 26.3%; p=0.037) in the aceclofenac group [1]. This improved tolerability is further supported by a lower requirement for gastroprotective agents (GPAs) in the aceclofenac group (28.17% vs. 33.68%), with over 90% of patients not needing GPAs during the first week of therapy [1]. An earlier endoscopic study in healthy volunteers confirmed significantly less gastroduodenal mucosal damage with aceclofenac (150 mg/day) compared to sodium diclofenac (75 mg/day) over two weeks [2].
| Evidence Dimension | Gastrointestinal Safety (Incidence of Adverse Events) |
|---|---|
| Target Compound Data | Aceclofenac: Dyspepsia 28.1%, Abdominal Pain 19% |
| Comparator Or Baseline | Diclofenac: Dyspepsia 37.9% (p=0.014), Abdominal Pain 26.3% (p=0.037) |
| Quantified Difference | Relative risk reduction of ~25.8% for dyspepsia and ~27.8% for abdominal pain with aceclofenac. |
| Conditions | 6-week randomized, double-blind, multicenter trial in 591 patients with knee osteoarthritis [1]. |
Why This Matters
This directly comparable, statistically significant data allows for an evidence-based selection of aceclofenac over diclofenac when minimizing gastrointestinal risk is a primary consideration for a study or therapeutic regimen.
- [1] Pareek A, Chandurkar N. Comparison of gastrointestinal safety and tolerability of aceclofenac with diclofenac: a multicenter, randomized, double-blind study in patients with knee osteoarthritis. Curr Med Res Opin. 2013;29(7):849-859. View Source
- [2] Yanagawa A, Endo T, Kusakari K, et al. Endoscopic evaluation of aceclofenac-induced gastroduodenal mucosal damage: a double-blind comparison with sodium diclofenac and placebo. Japanese Journal of Rheumatology. 1998;8(3):249-259. View Source
